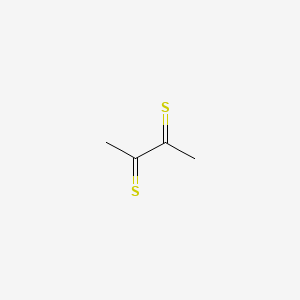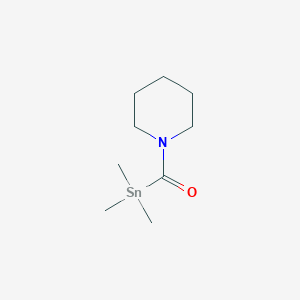
(Piperidin-1-yl)(trimethylstannyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Piperidin-1-yl)(trimethylstannyl)methanone is an organotin compound that features a piperidine ring and a trimethylstannyl group attached to a methanone moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Piperidin-1-yl)(trimethylstannyl)methanone typically involves the reaction of piperidine with trimethyltin chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Base: Triethylamine or sodium hydride
The reaction proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the trimethyltin chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
(Piperidin-1-yl)(trimethylstannyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrides.
Substitution: The trimethylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of organotin oxides.
Reduction: Formation of organotin hydrides.
Substitution: Formation of various organotin derivatives.
Scientific Research Applications
Chemistry
Biology
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a subject of interest in medicinal chemistry.
Medicine
Research is ongoing to explore the potential therapeutic applications of (Piperidin-1-yl)(trimethylstannyl)methanone, particularly in the development of new drugs and diagnostic agents.
Industry
In the industrial sector, the compound is used in the production of polymers, coatings, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (Piperidin-1-yl)(trimethylstannyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The trimethylstannyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The piperidine ring enhances the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Trimethyltin chloride: A simpler organotin compound used in similar applications.
Piperidinylmethanone derivatives: Compounds with similar structures but different substituents on the piperidine ring.
Uniqueness
(Piperidin-1-yl)(trimethylstannyl)methanone is unique due to the combination of the piperidine ring and the trimethylstannyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
116858-80-1 |
|---|---|
Molecular Formula |
C9H19NOSn |
Molecular Weight |
275.96 g/mol |
IUPAC Name |
piperidin-1-yl(trimethylstannyl)methanone |
InChI |
InChI=1S/C6H10NO.3CH3.Sn/c8-6-7-4-2-1-3-5-7;;;;/h1-5H2;3*1H3; |
InChI Key |
RPMHWRYEJWFGMZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C(=O)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


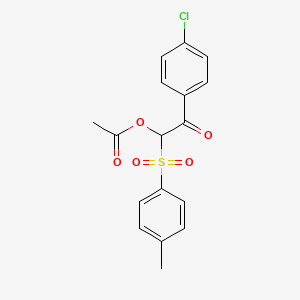
![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)
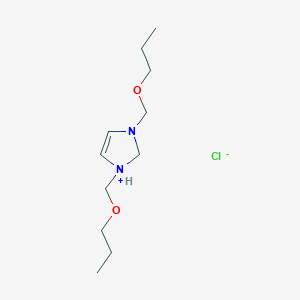
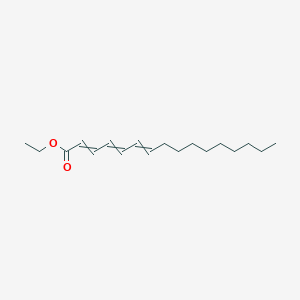
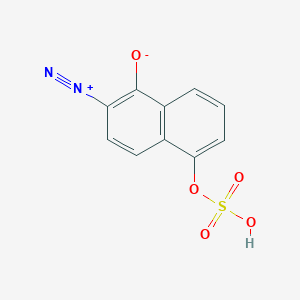
![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)
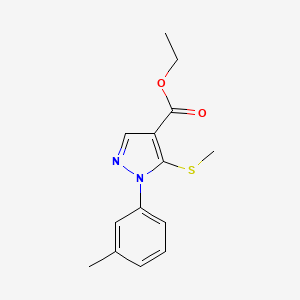
![(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14299086.png)
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)
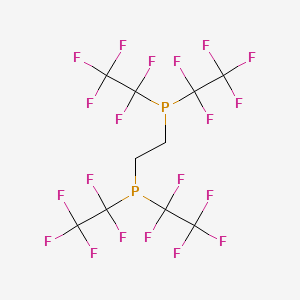
![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)
![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)
